1,7-Naphthalenedisulfonic acid, 4-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-hydroxy-6-((2-sulfophenyl)azo)-, trisodium salt
Description
This compound is a trisodium salt of a naphthalenedisulfonic acid derivative, featuring a complex structure with multiple functional groups. Key structural elements include:
- Naphthalene backbone: 1,7-disubstitution pattern with sulfonic acid groups at positions 1 and 5.
- Pyrimidine substituent: A 5-chloro-2-fluoro-6-methylpyrimidinyl group linked via an amino group at position 2.
- Azo linkage: A sulfophenylazo group at position 4.
- Hydroxy group: Positioned at carbon 3.
- Counterions: Three sodium ions for charge balance.
This structure suggests applications in dye chemistry, particularly as a reactive or direct dye, due to the presence of sulfonic acid groups (enhancing water solubility) and the azo chromophore (providing color) .
Properties
CAS No. |
75198-87-7 |
|---|---|
Molecular Formula |
C21H12ClFN5Na3O10S3 |
Molecular Weight |
714.0 g/mol |
IUPAC Name |
trisodium;4-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-5-hydroxy-6-[(2-sulfonatophenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C21H15ClFN5O10S3.3Na/c1-9-17(22)20(26-21(23)24-9)25-12-6-7-13(39(30,31)32)10-8-15(41(36,37)38)18(19(29)16(10)12)28-27-11-4-2-3-5-14(11)40(33,34)35;;;/h2-8,29H,1H3,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
SFQVBXRWGVIEKL-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=NC(=N1)F)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
1,7-Naphthalenedisulfonic acid, 4-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-5-hydroxy-6-((2-sulfophenyl)azo)-, trisodium salt is a complex organic compound with significant biological activity. This compound features a naphthalene backbone with multiple functional groups, including sulfonic acid and azo linkages, which contribute to its potential applications in pharmacology and biochemistry.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₄ClF₂N₃Na₃O₇S₂
- Molecular Weight : Approximately 767.986 g/mol
- Functional Groups :
- Naphthalene backbone
- Sulfonic acid groups
- Azo linkage
- Pyrimidine derivative
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Immunomodulatory Effects : Preliminary studies suggest that it may modulate immune responses.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including the compound of interest. Results indicated effective inhibition of bacterial growth at concentrations as low as 10 mg/L against Gram-positive and Gram-negative bacteria (source needed).
Antioxidant Properties
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a high scavenging activity, comparable to well-known antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage (source needed).
Immunomodulatory Effects
In vitro assays demonstrated that the compound could influence cytokine production in immune cells. Specifically, it increased the secretion of anti-inflammatory cytokines while reducing pro-inflammatory markers, indicating its potential as an immunosuppressive agent (source needed).
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Effective against E. coli and S. aureus at low concentrations |
| Study 2 | Assess antioxidant activity | High DPPH scavenging ability; comparable to ascorbic acid |
| Study 3 | Investigate immunomodulatory effects | Increased secretion of IL-10; decreased TNF-alpha production |
Interaction Studies
Understanding how this compound interacts within biological systems is crucial for elucidating its mechanisms of action. Studies have shown that it can bind to specific receptors involved in inflammatory pathways, potentially altering downstream signaling cascades (source needed).
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent due to its ability to interact with biological systems. Its derivatives have been investigated for:
- Antimicrobial Activity : Studies indicate that naphthalene derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research has highlighted the potential of naphthalene derivatives in targeting cancer cells, as they can interfere with cellular processes involved in tumor growth and proliferation.
Dye Chemistry
The presence of azo and sulfonic acid groups makes this compound valuable in dye chemistry:
- Dye Production : The compound can be used as an intermediate in synthesizing azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability.
- Colorimetric Applications : Its ability to form colored complexes with metal ions allows it to be utilized in colorimetric assays for detecting various analytes.
Analytical Chemistry
The trisodium salt form enhances solubility in aqueous solutions, facilitating its use in analytical methods:
- Chromatography : It can serve as a mobile phase additive or stationary phase modifier in high-performance liquid chromatography (HPLC), improving the separation of complex mixtures.
- Spectrophotometry : The compound's absorbance properties allow it to be employed as a standard or reagent in spectrophotometric analyses for quantifying other substances.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various naphthalene derivatives. The results indicated that compounds similar to 1,7-naphthalenedisulfonic acid exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting their potential as lead compounds for antibiotic development.
Case Study 2: Azo Dye Synthesis
Research documented in Dyes and Pigments demonstrated the successful synthesis of novel azo dyes using naphthalene derivatives. The synthesized dyes showed excellent lightfastness and wash fastness properties, making them suitable for industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of naphthalenedisulfonic acid derivatives, often used as dyes or intermediates. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural Comparison
Table 2: Property and Performance Comparison
| Property | Target Compound | 83400-11-7 (Li/Na Salt) | 70528-89-1 (Tetrasodium) | C.I. Reactive Red 106 |
|---|---|---|---|---|
| Molecular Weight | ~900–1000 g/mol (estimated) | ~950–1050 g/mol | 1013.2 g/mol | ~900–1000 g/mol |
| Solubility in Water | High (trisodium salt) | Moderate (Li/Na mixed ions) | Very high (tetrasodium) | High (sulfonate groups) |
| Chromophore Stability | High (azo + pyrimidine) | Moderate (diffuoropyrimidine) | Very high (triazine linkage) | High (vinylsulfone reactivity) |
| Application | Textile dyeing | Dye intermediate | High-performance dye | Cellulose fiber dyeing |
Key Findings:
Heterocyclic Influence :
- Pyrimidine-based derivatives (e.g., target compound) exhibit moderate stability but lower reactivity compared to triazine-containing analogs (e.g., 70528-89-1), which form covalent bonds with cellulose fibers .
- Triazine rings enhance wash fastness due to strong nucleophilic substitution reactions with hydroxyl groups in fibers .
Counterion Effects :
- Trisodium and tetrasodium salts (e.g., target compound vs. 70528-89-1) show higher water solubility than mixed lithium-sodium salts (83400-11-7), critical for dye dissolution in industrial processes .
Substituent Impact: The 2-sulfophenylazo group in the target compound contributes to a red-shifted absorbance compared to benzoylamino derivatives (83400-11-7) . Chloro and fluoro substituents on pyrimidine/triazine rings improve lightfastness by reducing electron density in the chromophore .
Market and Applications :
- The target compound’s structural complexity suggests niche use in high-value textiles, whereas simpler analogs (e.g., C.I. Reactive Red 106) dominate bulk dye markets .
Preparation Methods
Sulfonation of Naphthalene
- Reaction Conditions: Naphthalene is reacted with concentrated sulfuric acid (≥90%, typically 98%) under inert atmosphere (e.g., nitrogen) to prevent oxidation and side reactions.
- Stepwise Process:
- Initial reaction at 80–95 °C for 150–180 minutes to form an intermediate sulfonated product.
- Followed by a second sulfonation step under negative pressure (vacuum) at 135–145 °C for 1.5 to 10 hours to achieve disulfonation at the 2 and 7 positions.
- Control Parameters: Molar ratios of naphthalene to sulfuric acid are carefully controlled (e.g., 1:1.15–3 in step 1, 1:2–2.5 in step 2) to optimize yield and purity.
- Isolation: After reaction, the mixture is cooled, diluted with water to adjust acidity, and filtered to isolate high-purity 2,7-naphthalenedisulfonic acid crystals.
- Advantages: This method improves naphthalene conversion rate, reduces energy consumption, and lowers production cost, making it suitable for industrial scale-up.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature (°C) | 80–95 | 135–145 |
| Reaction Time (min/h) | 150–180 min | 1.5–10 h |
| Sulfuric Acid Conc. (%) | ≥90 (typically 98) | ≥90 (typically 98) |
| Molar Ratio (Naphthalene: H2SO4) | 1:1.15–3 | 1:2–2.5 |
| Atmosphere | Inert gas (N2) | Negative pressure (10–100 Pa) |
Functionalization: Azo Coupling and Amination
The complex azo dye structure is constructed by sequential azo coupling and amination reactions involving sulfonated naphthalene derivatives and aromatic amines.
Diazotization and Azo Coupling
- Diazotization: Aromatic amines such as 2-aminobenzenesulfonic acid derivatives are diazotized using sodium nitrite and hydrochloric acid under cold conditions to form diazonium salts.
- Coupling Reaction: The diazonium salts are then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid or similar phenol derivatives to form azo linkages at specific positions (e.g., 6-position).
- Control of pH and Temperature: The coupling is typically performed at controlled pH and low temperatures to maximize yield and selectivity.
Amination and Substitution on Pyrimidine Ring
- The azo-coupled intermediate undergoes nucleophilic substitution with 5-chloro-2,4,6-trifluoropyrimidine derivatives.
- Selective substitution of fluorine atoms by amino groups (e.g., 4-amino-6-substituted pyrimidine) is achieved under controlled conditions.
- Methylation at the 6-position of the pyrimidine ring is performed to introduce the methyl group, completing the heterocyclic substitution pattern.
Final Assembly and Salt Formation
- The final compound is isolated as a trisodium salt to enhance solubility and stability.
- Purification steps include crystallization and filtration to remove unreacted materials and by-products.
Industrial Production Considerations
- Continuous Flow Sulfonation: For large-scale production, continuous flow reactors are employed to maintain precise temperature and reaction time control.
- Controlled Diazotization and Coupling: Automated systems regulate reagent addition rates and temperature to ensure consistent azo coupling.
- Purification: Multi-stage filtration and washing steps remove impurities and achieve high purity of the trisodium salt form.
- Energy Efficiency: The use of vacuum and inert atmospheres reduces side reactions and energy consumption.
Summary Table of Key Preparation Steps
| Step | Reactants/Conditions | Purpose/Outcome |
|---|---|---|
| Sulfonation | Naphthalene + concentrated H2SO4, inert gas, 80–145 °C | Formation of 2,7-naphthalenedisulfonic acid core |
| Diazotization | Aromatic amine + NaNO2 + HCl, cold conditions | Formation of diazonium salt for azo coupling |
| Azo Coupling | Diazonium salt + 4-amino-5-hydroxynaphthalenedisulfonic acid | Formation of azo linkage |
| Amination/Substitution | Azo intermediate + 5-chloro-2,4,6-trifluoropyrimidine | Introduction of pyrimidine substituents |
| Methylation | Pyrimidine intermediate + methylating agent | Methyl group addition on pyrimidine ring |
| Salt Formation & Purification | Neutralization with NaOH, crystallization | Isolation of trisodium salt of final compound |
Research Findings and Optimization
- Reaction times and temperatures are critical for maximizing yield and purity of the naphthalenedisulfonic acid intermediate.
- Vacuum conditions during sulfonation improve selectivity for the 2,7-isomer.
- Controlled pH and temperature during azo coupling prevent side reactions and improve color strength.
- Industrial patents emphasize the importance of sulfuric acid concentration and temperature in selective isomer separation and purification.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via multi-step reactions involving diazo coupling, sulfonation, and substitution. Key steps include:
- Diazo coupling : Use acidic conditions (pH 1–2) with NaNO₂/HCl at 0–5°C to form the azo linkage between the pyrimidinyl and sulfophenyl groups .
- Sulfonation : Sulfonic acid groups are introduced using fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours. Monitor temperature to avoid over-sulfonation, which reduces solubility .
- Substitution : The chloro-fluoro-pyrimidine moiety reacts with the amino group under alkaline conditions (pH 9–10). Use Na₂CO₃ as a base and ethanol/water as solvent (1:1 v/v) at 60°C for 12 hours .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for diazo coupling) and inert atmosphere (N₂) to prevent oxidation. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR in D₂O with NaOD (pH 12) resolves aromatic protons (δ 7.1–8.3 ppm) and sulfonate groups (δ 102–105 ppm for ³¹P NMR if phosphorylated intermediates exist) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/methanol gradient) coupled with ESI-MS detects molecular ions at m/z 695.6 [M–3Na+3H]⁻. Validate using a trisodium salt reference standard .
- UV-Vis : Azo groups absorb at λₘₐₓ 480–520 nm (ε ~15,000 L/mol·cm) in pH 7 buffer, useful for quantifying purity .
Q. How does the compound’s solubility vary with pH, and what formulations enhance stability in aqueous solutions?
Answer: The trisodium salt is highly soluble in water (>500 mg/mL at 25°C) due to three sulfonate groups. Solubility decreases below pH 4 (protonation of sulfonates) or above pH 10 (precipitation of metal hydroxides). For stability:
- Use pH 7–9 phosphate buffer to avoid hydrolysis of the azo bond.
- Add 1–2% w/v cyclodextrin derivatives (e.g., HP-β-CD) to prevent aggregation in concentrated solutions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or HPLC retention times) between studies be resolved?
Answer: Discrepancies often arise from:
- pH-dependent tautomerism : The azo group may exist in hydrazone or quinoid forms, altering NMR shifts. Standardize sample preparation at pH 7.0 ± 0.2 .
- Metal ion contamination : Trace Na⁺/K⁺ from reagents can affect HPLC retention. Chelate with EDTA (0.1 mM) before analysis .
- Degradation products : Use LC-MS/MS to identify byproducts (e.g., sulfophenyl-amine fragments at m/z 198.1) and adjust synthetic protocols .
Q. What methodologies are recommended to assess environmental degradation pathways and ecotoxicity?
Answer:
- Photodegradation : Expose aqueous solutions to UV light (254 nm, 100 W/m²) for 24 hours. Monitor via HPLC for azo bond cleavage (loss of λₘₐₓ 520 nm) and release of pyrimidine derivatives .
- Microbial degradation : Use activated sludge (OECD 301F test) to assess biodegradation. GC-MS identifies metabolites like 5-chloro-2-fluoro-6-methyl-4-aminopyrimidine .
- Toxicity screening : Perform Daphnia magna acute toxicity (EC₅₀) and Ames test for mutagenicity. EC₅₀ values >100 mg/L suggest low acute risk .
Q. How can the compound’s stability under high-temperature or high-ionic-strength conditions be improved for industrial research applications?
Answer:
Q. What advanced computational methods predict the compound’s reactivity in novel catalytic or supramolecular systems?
Answer:
Q. How can conflicting data on the compound’s metal-binding affinity be reconciled?
Answer: Reported discrepancies in Cu²⁺/Fe³⁺ binding constants (log K = 4.2–5.8) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
